
5-Bromo-2-iodoaniline
Overview
Description
5-Bromo-2-iodoaniline is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and iodine atoms, respectively
Mechanism of Action
Target of Action
5-Bromo-2-iodoaniline is a chemical compound used as a synthetic intermediate in the pharmaceutical industry
Mode of Action
These reactions can lead to the formation of different compounds, which can interact with biological targets in various ways .
Biochemical Pathways
They can act as precursors for the synthesis of many biologically active compounds, including alkaloids
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution. The presence of halogen atoms might also affect its metabolic stability and excretion .
Result of Action
It’s known that aniline derivatives can have various biological effects, depending on their specific structures and the nature of their functional groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its environment (e.g., pH, temperature, presence of other chemicals) could influence its reactivity and, consequently, its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodoaniline can be synthesized through various methods. One common approach involves the bromination and iodination of aniline derivatives. For instance, starting with 4-bromo-1-iodo-2-nitrobenzene, the nitro group can be reduced to an amine to yield this compound . Another method involves the direct iodination of 4-bromoaniline using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Major Products Formed:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Reduction Products: this compound from nitro precursors.
Scientific Research Applications
5-Bromo-2-iodoaniline is a chemical compound with a wide range of applications in scientific research, including chemical synthesis, pharmaceutical applications, agrochemical development, and material science.
Scientific Research Applications
This compound is a halogenated aromatic amine that is used in various scientific applications due to its potential biological activities and its role in medicinal chemistry. The presence of bromine and iodine substituents on the aniline structure influences the compound's chemical properties and reactivity, making it useful for biological studies.
Chemical Synthesis
This compound serves as a building block in the synthesis of organic compounds, participating in chemical reactions such as:
- Nucleophilic Aromatic Substitution The presence of halogen substituents facilitates nucleophilic attack, allowing for the introduction of diverse functional groups.
- Cross-Coupling Reactions It can undergo cross-coupling reactions, particularly with organometallic reagents, to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Oxidation and Reduction Reactions The compound can be oxidized or reduced to yield different derivatives, expanding its applicability in synthetic pathways.
Pharmaceutical Applications
The compound is used in medicinal chemistry for the following:
- Anticancer and Antimicrobial Agents It is utilized as an intermediate in synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties. Its structural modifications can lead to novel drug candidates targeting specific biological pathways.
- Probes and Markers In biological studies, this compound can be employed to develop probes for imaging or tracking biological processes due to its unique chemical properties.
Agrochemical Development
This compound's ability to modify biological activity makes it suitable for developing herbicides and pesticides that are more effective and environmentally friendly.
Material Science
The compound can be used in material science applications:
- Organic Electronics It can be incorporated into organic electronic devices due to its semiconducting properties.
- Polymer Chemistry As a functional monomer, it can be used in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and other materials.
Case Studies and Research Findings
- Anticancer Properties A study evaluated the effects of the compound on human myeloid leukemia cells (HL-60). The compound showed significant cytotoxicity at specific concentrations, suggesting its potential as an anticancer agent.
- Mechanistic Insights Research on related compounds has indicated that the mechanism of action may involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly promote programmed cell death in malignant cells.
Comparison with Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but with different substitution pattern.
2-Iodoaniline: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromoaniline: Lacks the iodine atom, affecting its chemical properties and uses.
Uniqueness: 5-Bromo-2-iodoaniline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the creation of complex molecules that are not easily accessible through other routes .
Biological Activity
5-Bromo-2-iodoaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, including breast cancer and leukemia cells. The mechanisms underlying this activity may involve the modulation of specific signaling pathways that regulate cell proliferation and survival .
3. Antiparasitic Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising results against certain parasitic infections. Its derivatives are being explored for their ability to disrupt the life cycle of parasites, which could lead to new treatments for diseases like malaria.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial or cancerous cells.
- DNA Interaction : It has been suggested that this compound can intercalate into DNA, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, contributing to apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Kyoto University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Cancer Cell Apoptosis
In another investigation, the effects of this compound on breast cancer cell lines were assessed. The compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, suggesting its potential as an anticancer agent.
Research Findings
Biological Activity | Target Organism/Cell Line | IC50 Value (µg/mL) | Mechanism |
---|---|---|---|
Antimicrobial | E. coli | 50 | Enzyme inhibition |
Anticancer | MCF-7 (Breast Cancer) | 30 | Apoptosis induction |
Antiparasitic | Plasmodium falciparum | TBD | Disruption of life cycle |
Future Directions
Ongoing research is focused on optimizing the synthesis of this compound derivatives with enhanced biological activities. Additionally, investigations into the environmental impact and safety profile of these compounds are crucial for their potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISIGYZVSJKAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549965 | |
Record name | 5-Bromo-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64085-52-5 | |
Record name | 5-Bromo-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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